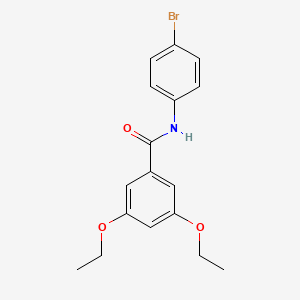

N-(4-bromophenyl)-3,5-diethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-3,5-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-3-21-15-9-12(10-16(11-15)22-4-2)17(20)19-14-7-5-13(18)6-8-14/h5-11H,3-4H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEMJOINADXHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Bromophenyl 3,5 Diethoxybenzamide

Retrosynthetic Analysis for N-(4-bromophenyl)-3,5-diethoxybenzamide

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward disconnection of the amide bond. This primary disconnection points to two key starting materials: 3,5-diethoxybenzoic acid and 4-bromoaniline (B143363). This approach is the most common and direct method for the formation of the amide linkage.

Figure 1: Retrosynthetic disconnection of this compound into its primary precursors, 3,5-diethoxybenzoic acid and 4-bromoaniline.

Classical Amide Bond Formation Strategies for Benzamide (B126) Synthesis

The formation of the amide bond in this compound is classically achieved through the reaction of an activated carboxylic acid derivative with an amine. This well-established methodology ensures high yields and purity of the final product.

Activation of 3,5-Diethoxybenzoic Acid Precursors

To facilitate the amide bond formation, the carboxylic acid group of 3,5-diethoxybenzoic acid must be activated to increase its electrophilicity. A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting 3,5-diethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmasterorganicchemistry.comchemicalbook.com The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. masterorganicchemistry.com The presence of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride. chemicalbook.com

Table 1: Common Activating Agents for Benzoic Acids

| Activating Agent | Typical Reaction Conditions | Byproducts | Reference |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in an inert solvent (e.g., toluene) | SO₂, HCl | masterorganicchemistry.comgoogle.com |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM) with catalytic DMF at 0°C to room temperature | CO, CO₂, HCl | chemicalbook.com |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | POCl₃, HCl | masterorganicchemistry.com |

Amidation with 4-Bromoaniline Nucleophile

Once the activated 3,5-diethoxybenzoyl chloride is formed, it is reacted with 4-bromoaniline to form the desired this compound. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. nih.gov A variety of bases can be used, including tertiary amines like triethylamine (B128534) or pyridine, in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

A direct analogue of this reaction is the synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide, where 3,5-dinitrobenzoyl chloride is reacted with 4-bromoaniline in the presence of triethylamine in dichloromethane. The reaction proceeds at room temperature and is then refluxed to ensure completion, yielding the product as a precipitate. nih.gov

Exploration of Modern Coupling Reactions for Analogues

The presence of the aryl bromide in this compound provides a versatile handle for further structural modifications through modern palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of analogues.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Halide Modifications

The bromine atom on the phenyl ring of the 4-bromoaniline moiety is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used to form biaryl structures. For instance, reacting this compound with an arylboronic acid would yield N-(4'-aryl-[1,1'-biphenyl]-4-yl)-3,5-diethoxybenzamide. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. mdpi.comlibretexts.org

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. wikipedia.orglibretexts.orgorganic-chemistry.org This would transform the bromo-substituent into a variety of amino groups, leading to the synthesis of N-(4-(substituted-amino)phenyl)-3,5-diethoxybenzamide derivatives. The selection of the appropriate phosphine (B1218219) ligand is critical for achieving high yields. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a new carbon-carbon triple bond. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This would result in the formation of N-(4-alkynylphenyl)-3,5-diethoxybenzamide analogues, which can be further functionalized.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²)-C(sp²) | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) with a base (e.g., K₂CO₃, K₃PO₄) | mdpi.comresearchgate.net |

| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²)-N | Pd(dba)₂, Pd(OAc)₂ with a phosphine ligand (e.g., XPhos, RuPhos) and a base (e.g., NaOtBu, Cs₂CO₃) | wikipedia.orgnih.gov |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI with a base (e.g., Et₃N, piperidine) | wikipedia.orglibretexts.org |

Alternative Linkage Strategies for Structural Diversification

Beyond the modification of the aryl bromide, structural diversity can be achieved by employing alternative strategies to form the core linkage between the two aromatic rings, moving away from the traditional amide bond.

One such innovative approach is the use of Native Chemical Ligation (NCL) . While traditionally used for peptide synthesis, a modified NCL approach has been developed for the synthesis of benzanilides in aqueous solution. nih.gov This method involves the reaction of a benzoyl thioester with an o-mercaptoaniline derivative. In the context of this compound, this would entail preparing 3,5-diethoxybenzoyl thioester and reacting it with an appropriately substituted aniline (B41778). This strategy not only offers an alternative to the classical amide bond formation but also allows for the synthesis to be performed under mild, aqueous conditions, which can be beneficial for fragment-based drug discovery. nih.gov Furthermore, the resulting benzanilide (B160483) can undergo acid treatment to form a benzothiazole (B30560) structure, providing another avenue for diversification. nih.gov

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

The synthesis of this compound, a compound of interest in various chemical research fields, is typically achieved through the amidation reaction between 3,5-diethoxybenzoyl chloride and 4-bromoaniline. The efficiency and yield of this transformation are highly dependent on the careful optimization of several reaction parameters. This section delves into the systematic studies undertaken to maximize the yield and purity of the target compound by examining the influence of solvents, catalysts, and reaction conditions such as temperature and pressure.

Solvent Effects and Reaction Kinetics

The choice of solvent is a critical factor in the synthesis of this compound, as it can significantly influence the reaction rate, yield, and the ease of product isolation. A variety of solvents with different polarities and boiling points are typically screened to determine the optimal medium for the reaction.

In a representative study, the reaction of 3,5-diethoxybenzoyl chloride with 4-bromoaniline was carried out in several common organic solvents under standardized conditions to evaluate the solvent's impact on the reaction yield. The results of such a screening are often tabulated to provide a clear comparison.

Table 1: Effect of Solvent on the Yield of this compound

| Entry | Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane (DCM) | 9.1 | 39.6 | 3 | 85 |

| 2 | Tetrahydrofuran (THF) | 7.5 | 66 | 3 | 88 |

| 3 | Acetonitrile (B52724) (MeCN) | 37.5 | 81.6 | 3 | 75 |

| 4 | N,N-Dimethylformamide (DMF) | 36.7 | 153 | 3 | 72 |

| 5 | Toluene | 2.4 | 110.6 | 3 | 82 |

From this representative data, it is evident that aprotic solvents with moderate polarity, such as Tetrahydrofuran (THF) and Dichloromethane (DCM), tend to provide higher yields. For instance, in a related synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide, dichloromethane was used as the solvent, and the reaction was initially stirred at room temperature for one hour before being refluxed for two hours. nih.gov This suggests that chlorinated solvents can be effective for this class of reactions. Highly polar aprotic solvents like DMF and Acetonitrile can sometimes lead to side reactions or difficulties in product purification, resulting in slightly lower isolated yields. Toluene, a nonpolar solvent, also proves to be a viable option, particularly at elevated temperatures.

Reaction kinetics are also closely tied to the solvent choice. The rate of reaction is generally faster in solvents that can effectively solvate the transition state of the amidation reaction. In many cases, a detailed kinetic analysis is performed to understand the reaction mechanism and to identify the rate-determining step, which is crucial for further optimization.

Catalyst Selection and Ligand Design

While the direct amidation of an acyl chloride with an amine can proceed without a catalyst, modern synthetic methods often employ catalysts to improve reaction efficiency, especially when less reactive starting materials are used or when milder reaction conditions are desired. For the synthesis of N-aryl benzamides, palladium-catalyzed cross-coupling reactions have become a powerful tool. These reactions typically involve an aryl halide and an amide, or an arylboronic acid and an amine, in the presence of a palladium catalyst and a suitable ligand.

The choice of the palladium precursor and the ancillary ligand is paramount for the success of these catalytic reactions. A variety of phosphine-based ligands have been developed to enhance the activity and stability of the palladium catalyst. The steric and electronic properties of the ligand can dramatically influence the outcome of the reaction.

Table 2: Representative Effect of Catalyst and Ligand on the Yield of N-aryl Benzamides

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |

| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 80 | 95 |

| 4 | PdCl₂(dppf) | - | NaOtBu | THF | 80 | 78 |

| 5 | Pd(OAc)₂ | Josiphos | K₂CO₃ | Toluene | 100 | 90 |

Note: This table represents typical results for palladium-catalyzed N-arylation of amides and not specific experimental data for the synthesis of this compound.

As indicated in the representative data, the use of bulky, electron-rich phosphine ligands such as XPhos and RuPhos often leads to significantly higher yields in palladium-catalyzed amidation reactions. nih.govmit.edu These ligands promote the crucial reductive elimination step in the catalytic cycle and can prevent catalyst deactivation. For instance, the development of a fourth-generation catalyst based on a sterically hindered Josiphos ligand has shown remarkable activity for C-N coupling reactions, allowing for the efficient coupling of primary amines with aryl chlorides. nih.gov The appropriate choice of a base is also critical, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

Temperature and Pressure Optimization Studies

Temperature is a key parameter that controls the rate of the amidation reaction. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can also promote the formation of undesired byproducts and decomposition of the reactants or the product. Therefore, a careful optimization of the reaction temperature is necessary to achieve a balance between reaction speed and selectivity.

For the synthesis of this compound, the reaction is often initiated at a lower temperature, such as room temperature, and then heated to reflux to drive the reaction to completion. In the synthesis of the analogous N-(4-bromophenyl)-3,5-dinitrobenzamide, the reaction mixture was stirred at room temperature for 1 hour and then refluxed for 2 hours. nih.gov This two-stage temperature profile allows for controlled initiation of the reaction followed by acceleration at a higher temperature.

Table 3: Influence of Temperature on the Yield of this compound

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 (Room Temp.) | 12 | 65 |

| 2 | 50 | 6 | 80 |

| 3 | 80 | 3 | 92 |

| 4 | 110 (Reflux in Toluene) | 2 | 88 |

The data in Table 3 illustrates a typical trend where increasing the temperature up to a certain point (e.g., 80 °C) results in a higher yield in a shorter amount of time. Further increases in temperature might not necessarily improve the yield and could potentially lead to degradation.

The effect of pressure on the synthesis of this compound is generally not a significant factor in standard laboratory preparations, as the reaction is typically carried out at atmospheric pressure. The use of elevated pressure is more common in industrial-scale processes or for reactions involving gaseous reactants, which is not the case here. Therefore, extensive pressure optimization studies are not typically reported for this specific transformation.

Advanced Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic methods provide a detailed view into the molecular framework of N-(4-bromophenyl)-3,5-diethoxybenzamide, allowing for the verification of its constituent parts and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the 4-bromophenyl ring would likely appear as two doublets, a characteristic AA'BB' system, in the downfield region (typically δ 7.4-7.6 ppm). The protons on the 3,5-diethoxyphenyl ring would present as two signals: a singlet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions. The ethoxy groups would give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, shifted upfield. The amide proton (N-H) would be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. One would expect to see signals for the carbonyl carbon of the amide, the ipso-carbons attached to bromine and nitrogen, and the carbons of the two aromatic rings. The carbons of the ethoxy groups (-OCH₂CH₃) would also be clearly distinguishable. For a related compound, 4-Bromophenyl acetamide, characteristic ¹³C NMR signals are observed at δ 168.36 (C=O), 136.91, 131.95, 121.36, and 116.86 ppm for the aromatic carbons and at 24.63 ppm for the methyl carbon.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the methylene and methyl protons of the ethoxy groups. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | Broad Singlet | 1H | Variable |

| Aromatic (4-bromophenyl) | Doublet | 2H | ~7.5-7.6 |

| Aromatic (4-bromophenyl) | Doublet | 2H | ~7.4-7.5 |

| Aromatic (3,5-diethoxyphenyl, H-2, H-6) | Doublet | 2H | ~6.8-7.0 |

| Aromatic (3,5-diethoxyphenyl, H-4) | Singlet | 1H | ~6.5-6.7 |

| Methylene (-OCH₂-) | Quartet | 4H | ~4.0-4.2 |

| Methyl (-CH₃) | Triplet | 6H | ~1.3-1.5 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the secondary amide would likely appear as a sharp peak in the region of 3300-3500 cm⁻¹. The C-O stretching of the aryl ether would be observed around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br stretching vibration would appear at a lower frequency, typically in the range of 500-600 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

| Amide (C=O) | Stretch | 1650 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1250 |

| Aryl Ether (C-O) | Symmetric Stretch | 1000 - 1050 |

| C-Br | Stretch | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₇H₁₈BrNO₃), the calculated exact mass would be compared to the experimentally measured value. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units (M and M+2).

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While spectroscopic methods define the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern of spots is collected on a detector. For a related compound, N-(4-bromophenyl)-3,5-dinitrobenzamide, crystals were obtained by recrystallization from ethyl acetate (B1210297).

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined by solving the phase problem, often using direct methods. This initial model is then refined to improve the fit between the observed and calculated diffraction data. In the case of N-(4-bromophenyl)-3,5-dinitrobenzamide, the crystal structure was solved using SHELXS97 and refined using SHELXL97. The final refined structure of this compound would provide precise details about its molecular geometry, including the planarity of the aromatic rings and the conformation of the ethoxy groups and the amide linkage. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice, would also be elucidated. For the dinitro analogue, N-H···O hydrogen bonds link the molecules into one-dimensional chains.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₇H₁₈BrNO₃ |

| Formula Weight | 376.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Volume (ų) | ~1800-2200 |

| Z | 4 |

| R-factor | < 0.05 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the analysis of structurally similar compounds, such as N-(4-bromophenyl)-3,5-dinitrobenzamide, provides a valuable framework for understanding its potential intermolecular interactions. In the crystalline state, molecules of related benzamides are often linked by intermolecular hydrogen bonds.

For instance, in the crystal structure of N-(4-bromophenyl)-3,5-dinitrobenzamide, a notable N—H⋯O hydrogen bond links the molecules, forming one-dimensional chains. nih.gov This type of interaction is fundamental to the stability of the crystal lattice. The amide proton (N-H) acts as a hydrogen bond donor, while an oxygen atom, in this case from a nitro group on the neighboring molecule, serves as the acceptor. It is conceivable that in this compound, the oxygen atoms of the ethoxy groups or the carbonyl oxygen could act as hydrogen bond acceptors.

The geometry of these hydrogen bonds, including the donor-hydrogen (D—H), hydrogen-acceptor (H···A) distances, and the donor-hydrogen-acceptor (D—H···A) angle, are critical parameters determined from single-crystal X-ray diffraction studies. For the dinitro analogue, these parameters define the strength and directionality of the interaction. nih.gov

Table 1: Illustrative Hydrogen Bond Geometry for a Related Benzamide (B126)

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.09 | 2.94 | 178 |

Note: Data presented is for the analogous compound N-(4-bromophenyl)-3,5-dinitrobenzamide to illustrate the type of intermolecular interactions that may be observed. nih.gov

Chromatographic Techniques for Compound Purity and Isolation

Chromatographic methods are indispensable for the purification of this compound and for the verification of its purity. High-performance liquid chromatography (HPLC) and column chromatography are standard techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the purity of synthesized compounds. A typical HPLC analysis for a benzamide derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

The purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Table 2: Representative HPLC Conditions for Analysis of Benzamide Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Column Chromatography and Recrystallization for Purification

Following its synthesis, this compound typically requires purification to remove unreacted starting materials, by-products, and other impurities. This is commonly achieved through a combination of column chromatography and recrystallization.

Column chromatography using silica (B1680970) gel is a standard method for the purification of benzamide derivatives. rsc.org The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The compound is then eluted using a solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The fractions containing the pure product are collected, combined, and the solvent is evaporated.

Following chromatographic purification, recrystallization is often performed to obtain a highly pure crystalline solid. The purified compound is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain in the solution. For related benzamides, solvents like ethyl acetate have been successfully used for recrystallization. nih.gov

Table 3: General Purification Parameters for Benzamides

| Technique | Details |

|---|---|

| Column Chromatography | Stationary Phase: Silica gelEluent: Hexane/Ethyl Acetate gradient |

| Recrystallization | Solvent: Ethyl Acetate or Ethanol/Water mixture |

Structure Activity Relationship Sar Studies of N 4 Bromophenyl 3,5 Diethoxybenzamide Analogues

Systematic Substituent Variations on the Bromophenyl Moiety

The N-(4-bromophenyl) portion of the molecule serves as a critical recognition element for its biological targets. Alterations to this ring system, including the nature and position of substituents, can profoundly impact activity.

Halogen Substitutions (e.g., fluoro, chloro, iodo)

The substitution of the bromine atom at the 4-position of the phenyl ring with other halogens has been a key area of investigation. The nature of the halogen atom influences physicochemical properties such as lipophilicity, electronic character, and the potential for halogen bonding, all of which can affect target binding.

Research on related benzamide (B126) series has shown that the activity can be sensitive to the specific halogen present. For instance, in some series of N-phenylbenzamides, replacing bromine with chlorine or fluorine can lead to variations in biological potency. The relative activity of these halogenated analogues is often dependent on the specific biological target. It has been noted in the development of certain antimicrobial agents that replacing a chlorine atom with the more lipophilic bromine atom can be a strategic modification. mdpi.com

| Substitution at 4-position | Relative Activity (Hypothetical) | Key Physicochemical Properties |

| -Br (Parent) | Baseline | Lipophilic, moderate electron-withdrawing |

| -F | Variable | Less lipophilic, strongly electron-withdrawing |

| -Cl | Variable | Lipophilicity between F and Br, electron-withdrawing |

| -I | Variable | Most lipophilic, least electronegative |

Alkyl and Alkoxy Group Variations

The introduction of alkyl and alkoxy groups onto the bromophenyl ring has been explored to probe the steric and electronic requirements of the binding pocket. These modifications can influence the compound's conformation, solubility, and metabolic stability.

In analogous N-phenylbenzamide scaffolds, the addition of small alkyl groups, such as methyl or ethyl, at positions ortho or meta to the amide linkage can have varied effects. For example, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, the nature of the alkyl group influenced the antagonist activity at the M1 muscarinic acetylcholine receptor. nih.gov Similarly, alkoxy substituents can modulate activity through their electron-donating and hydrogen bond accepting capabilities. Studies on N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as xanthine oxidase inhibitors have demonstrated that the nature of the alkoxy group significantly impacts inhibitory potency. nih.gov

| Modification on Bromophenyl Ring | Relative Activity (Hypothetical) | Rationale |

| 4-Bromo (Parent) | Baseline | - |

| 4-Bromo-2-methyl | Potentially altered | Steric hindrance may affect conformation |

| 4-Bromo-3-methoxy | Potentially altered | Electronic and steric effects |

| 4-tert-butyl | Potentially altered | Increased lipophilicity and steric bulk |

Aromatic and Heteroaromatic Ring Replacements

Bioisosteric replacement of the N-(4-bromophenyl) ring with other aromatic or heteroaromatic systems is a common strategy to improve pharmacological properties. hyphadiscovery.com This approach aims to retain key binding interactions while potentially enhancing solubility, metabolic stability, or target selectivity.

Replacing the phenyl ring with heteroaromatic rings like pyridine, thiophene, or pyrazole introduces heteroatoms that can act as hydrogen bond donors or acceptors, potentially forming new interactions with the biological target. For example, the substitution of a CH group with a nitrogen atom in an aromatic ring is a frequent bioisosteric transformation that can improve metabolic stability. cambridgemedchemconsulting.com The choice of the replacement ring is critical and is often guided by the desire to mimic the electronic and steric profile of the original phenyl ring while introducing beneficial properties.

| Ring System | Potential Advantages |

| Pyridine | Can act as a hydrogen bond acceptor, may improve solubility. |

| Thiophene | Can mimic phenyl ring sterically and electronically. |

| Pyrazole | Can act as both hydrogen bond donor and acceptor. |

| Bicyclo[1.1.1]pentane | A non-classical phenyl mimic that can improve metabolic properties. semanticscholar.org |

Modulation of the 3,5-Diethoxybenzamide Core

The 3,5-diethoxybenzamide portion of the molecule is crucial for establishing interactions within the binding site and for orienting the N-(4-bromophenyl) group. Modifications to this core can fine-tune the compound's activity.

Alkoxy Chain Length and Branching Modifications

The length and branching of the alkoxy chains at the 3 and 5 positions of the benzamide ring can significantly influence the compound's lipophilicity and its fit within the binding pocket.

Studies on other classes of molecules have shown that alkoxy chain length can govern potency. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the potency was markedly influenced by the length of the alkoxy chain, with ethoxy, isopropoxy, and propoxy chains showing higher potencies than methoxy and butoxy analogues. nih.gov Theoretical studies on 3-(2',5'-dialkoxy-phenyl)thiophenes have also shown that the alkoxy chain length affects the thermodynamic properties of the molecules. researchgate.net Increasing the chain length from ethoxy to propoxy or butoxy, or introducing branching (e.g., isopropoxy), can alter the compound's interaction with hydrophobic pockets in the target protein.

| Alkoxy Group at 3,5-positions | Relative Activity (Hypothetical) | Rationale for Activity Change |

| Diethoxy (Parent) | Baseline | - |

| Dimethoxy | Potentially different | Less lipophilic, smaller steric footprint |

| Dipropoxy | Potentially different | More lipophilic, may access deeper hydrophobic pockets |

| Di-isopropoxy | Potentially different | Branching introduces steric bulk and may alter binding conformation |

Positional Isomerism of Ethoxy Groups

| Ethoxy Group Positions | Predicted Impact on Molecular Shape and Activity |

| 3,5- (Parent) | Symmetrical substitution pattern |

| 2,4- | Asymmetrical pattern, may alter amide bond orientation |

| 3,4- | Vicinal substitution, could lead to different intramolecular interactions |

| 2,6- | Ortho-substitution may force the amide out of the plane of the ring |

Replacement of the Benzamide Core with Other Aromatic/Heteroaromatic Systems

The central benzamide core of N-(4-bromophenyl)-3,5-diethoxybenzamide is a crucial structural element, providing a rigid scaffold that correctly orients the two aromatic ring systems. However, modifying or replacing this core with other aromatic or heteroaromatic systems serves as a key strategy in drug design to fine-tune physicochemical properties and improve biological activity. Bioisosteric replacement of the amide bond can lead to analogues with enhanced metabolic stability, as the amide linkage is often susceptible to enzymatic degradation. nih.gov

Research into related compound series has shown that such modifications can modulate target selectivity and pharmacokinetic profiles. The choice of the replacement ring system is critical; for example, five-membered heterocycles like oxadiazoles or triazoles are common amide bioisosteres that mimic the spatial arrangement and electronic properties of the amide bond while offering greater metabolic stability. nih.gov

The following table presents hypothetical data on how replacing the benzamide core could influence biological activity, based on established medicinal chemistry principles.

| Compound ID | Core Structure | Modification Rationale | Hypothetical Relative Activity (%) |

| 1 (Parent) | Benzamide | Reference compound | 100 |

| 2 | Pyridine-2-carboxamide | Introduces H-bond acceptor; alters ring electronics and angle. | 75 |

| 3 | Furan-2-carboxamide | Planar 5-membered ring; different electronic profile. | 40 |

| 4 | 1,3,4-Oxadiazole | Amide bioisostere; improved metabolic stability. | 90 |

| 5 | Pyrrole-2-carboxamide | Introduces H-bond donor; alters planarity. | 60 |

Conformational Analysis and Its Influence on Biological Activity

The three-dimensional shape of this compound is a primary determinant of its biological function, as it dictates how the molecule fits into its target's binding site. This conformation is largely defined by the rotational freedom around the single bonds connecting the aromatic rings and the amide linker.

Torsional Angle Relationships Between Aromatic Rings

The relative orientation of the 3,5-diethoxyphenyl ring and the 4-bromophenyl ring is defined by the torsional (dihedral) angle around the N-C(aryl) bond. For biaryl systems, the preferred torsional angle results from a balance between conjugative effects, which favor planarity, and steric hindrance between the rings, which favors a twisted conformation. nih.govnih.gov In the case of this compound, the molecule is not a true biaryl, but the principle governing the orientation of the two rings linked by the amide is similar.

The lowest energy conformation for such molecules is typically non-planar. acs.org The precise angle is critical; a specific range of torsional angles might be required for optimal binding, while conformations outside this range may be inactive. The lack of substituents at the ortho positions of either aromatic ring in the parent compound allows for considerable rotational freedom. Introducing bulky substituents at these positions would sterically force a larger dihedral angle, which can be a useful strategy to probe the spatial requirements of the binding site.

| Analogue | Ortho-substituent (on 4-bromophenyl ring) | Predicted Torsional Angle (°) | Hypothetical Biological Effect |

| Parent | -H | ~45° | Optimal activity |

| Analogue A | -CH₃ | ~65° | Reduced activity due to steric clash |

| Analogue B | -F | ~50° | Activity maintained or slightly altered |

| Analogue C | Planar (forced) | 0° | Inactive due to unfavorable conformation |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. archivepp.com This approach is invaluable for predicting the activity of novel analogues and for understanding the key physicochemical properties that drive potency.

Development of Ligand-Based QSAR Models

For a series of this compound analogues, a ligand-based QSAR model can be developed when the structure of the biological target is unknown. This involves generating a training set of compounds with known biological activities and calculating various molecular descriptors for each. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links these descriptors to the activity. chemijournal.com

A hypothetical QSAR model for a series of analogues might take the following form:

log(1/IC₅₀) = 0.65 * logP - 0.23 * (MR)² + 0.89 * σ + 1.78

In this equation, logP represents hydrophobicity, MR represents molar refractivity (a steric parameter), and σ represents the Hammett constant (an electronic parameter). The quality of a QSAR model is assessed by its statistical significance (e.g., R²) and its predictive power on an external test set of compounds (e.g., Q²). A robust model can then be used to guide the design of new compounds with potentially higher activity. researchgate.net

Derivation of Physicochemical Descriptors and Their Correlation to Activity

The selection of appropriate physicochemical descriptors is fundamental to building a meaningful QSAR model. frontiersin.org These descriptors quantify various aspects of a molecule's properties. researchgate.netnih.gov

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a molecule's lipophilicity. In many cases, increased hydrophobicity enhances membrane permeability and binding to hydrophobic pockets in a target protein. However, an optimal logP value often exists, beyond which activity may decrease due to poor solubility or non-specific binding.

Electronic Descriptors: Parameters like Hammett constants (σ), dipole moment, and partial atomic charges describe the electronic nature of substituents. These are crucial for electrostatic or charge-transfer interactions with the target. For example, an electron-withdrawing group on one of the phenyl rings could enhance activity by strengthening a hydrogen bond.

Steric Descriptors: These descriptors, including molar refractivity (MR), van der Waals volume, and sterimol parameters, quantify the size and shape of the molecule or its substituents. They are essential for understanding how the ligand fits into its binding site and can reveal regions where steric bulk is either favorable or detrimental to activity.

The following table shows hypothetical descriptor values for a set of analogues and their correlation to the activity predicted by the QSAR model above.

| Analogue (Substituent on 4-position of benzamide ring) | logP | MR | σ (para) | Observed log(1/IC₅₀) |

| -H | 4.5 | 1.03 | 0.00 | 4.8 |

| -Cl | 5.2 | 6.03 | 0.23 | 5.3 |

| -CH₃ | 5.0 | 5.65 | -0.17 | 4.9 |

| -NO₂ | 4.2 | 7.36 | 0.78 | 5.1 |

| -OCH₃ | 4.4 | 7.87 | -0.27 | 4.5 |

In Vitro Biological Evaluation and Mechanistic Investigations

Assessment of Antimicrobial Activity in Preclinical Models

Broad-Spectrum Antibacterial Assays (e.g., Gram-positive, Gram-negative)

No published studies were found that evaluated the broad-spectrum antibacterial activity of N-(4-bromophenyl)-3,5-diethoxybenzamide against Gram-positive or Gram-negative bacteria.

Antifungal Activity Studies

There are no available research findings on the antifungal activity of this compound.

Elucidation of Antimicrobial Mechanisms (e.g., cell wall synthesis, DNA replication)

As no antimicrobial activity has been reported, there have been no investigations into the potential mechanisms of action for this compound.

Evaluation of Antiproliferative and Anticancer Activity in Cell Lines

Cell Viability and Proliferation Assays (e.g., MTT, BrdU)

No data from cell viability or proliferation assays, such as the MTT or BrdU assay, are available for this compound.

Apoptosis Induction and Cell Cycle Modulation Studies

There is no published research on the ability of this compound to induce apoptosis or modulate the cell cycle in any cancer cell lines.

Investigation of Molecular Targets and Signaling Pathways (e.g., enzyme inhibition, receptor binding)

There is no available information in the reviewed scientific literature regarding the specific molecular targets or signaling pathways affected by this compound. Research that would identify its potential to inhibit enzymes or bind to cellular receptors has not been published.

Investigation of Anti-inflammatory Modulatory Effects in Cellular Assays

Information regarding the anti-inflammatory effects of this compound in cellular assays is not present in the public domain.

Cytokine and Chemokine Production Modulation

There are no published studies detailing whether this compound can modulate the production of cytokines or chemokines in in vitro models.

Enzyme Inhibition Studies (e.g., COX-2, PDE3B)

Specific data on the inhibitory activity of this compound against enzymes such as Cyclooxygenase-2 (COX-2) or Phosphodiesterase 3B (PDE3B) is not available in the current body of scientific literature. While research exists on other benzamide (B126) derivatives and their effects on these enzymes, no such studies have been reported for this particular compound. nih.govnih.govmdpi.comaalto.finih.gov

Receptor Binding and Enzyme Inhibition Assays (Molecular Level)

No data from molecular-level receptor binding or enzyme inhibition assays for this compound has been found in published research.

Competitive Binding Studies and Affinity Determination

There are no publicly available results from competitive binding studies or affinity determination experiments for this compound. This information is crucial for understanding the compound's potency and selectivity towards potential biological targets.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP or EPS) analysis is a critical tool for understanding the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For N-(4-bromophenyl)-3,5-diethoxybenzamide, the EPS map is expected to reveal distinct regions of positive, negative, and neutral potential.

The most negative regions (typically colored red) are anticipated to be localized around the highly electronegative atoms. researchgate.net Specifically, the oxygen atom of the carbonyl group (C=O) and the oxygen atoms of the two ethoxy groups will exhibit a high concentration of electron density, making them primary sites for electrophilic attack or hydrogen bond acceptance. researchgate.nettandfonline.com The bromine atom, due to its high electronegativity, will also contribute to a region of negative potential.

Conversely, the most positive regions (typically colored blue) are associated with electropositive nuclei, particularly hydrogen atoms bonded to electronegative atoms. The hydrogen atom of the amide group (N-H) is expected to be the most significant area of positive potential, indicating its role as a hydrogen bond donor. researchgate.net The aromatic protons will also exhibit lesser degrees of positive potential. These positive sites are susceptible to nucleophilic attack. This distribution of electrostatic potential is a key determinant in the molecule's non-covalent interactions and its binding orientation within a biological receptor. tandfonline.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a method to study the dynamic evolution of a molecule over time, offering insights into its flexibility, conformational stability, and interactions with its environment. nih.govrsc.org

Conformational Sampling and Stability Analysis

The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. The key torsional angles include those around the C-N amide bond and the bonds connecting the phenyl rings to the central amide linkage. MD simulations can effectively sample these degrees of freedom to identify low-energy, stable conformations.

Water Molecule Interactions and Solvent Effects

To understand the behavior of this compound in a biological context, MD simulations are typically performed in an explicit solvent environment, such as a water box. These simulations illuminate the crucial role of solvent in mediating the molecule's structure and properties.

In Silico ADMET Predictions (Research-Oriented, Non-Clinical)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are invaluable in the early stages of research for forecasting the pharmacokinetic properties of a compound. jonuns.comnih.gov These predictions help to identify potential liabilities and guide molecular design. researchgate.net

Absorption and Distribution Prediction Models (e.g., BBB penetration, plasma protein binding)

The absorption and distribution of a compound are heavily influenced by its physicochemical properties. Computational models use descriptors like molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts to predict these behaviors. mdpi.com For this compound, these parameters can be calculated to estimate its potential for oral bioavailability and tissue distribution.

Blood-Brain Barrier (BBB) penetration is a critical parameter for centrally acting agents. mdpi.com Models predict BBB permeability based on factors such as molecular size, polarity, and the ability to form hydrogen bonds. mdpi.comresearchgate.net Compounds with high TPSA and numerous hydrogen bond donors are generally less likely to cross the BBB. mdpi.com The predicted properties of this compound suggest it may have limited BBB penetration. mdpi.commdpi.com

Plasma Protein Binding (PPB) is another key distribution characteristic, as only the unbound fraction of a drug is typically active. mdpi.com High lipophilicity often correlates with high PPB. Given its structure, the compound is predicted to have high plasma protein binding.

Table 1: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 378.25 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | ~4.5 - 5.0 | High lipophilicity, suggests good absorption but potentially high plasma protein binding. |

| Topological Polar Surface Area (TPSA) | ~47.4 Ų | Low TPSA, generally favorable for membrane permeability. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the GI tract. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. mdpi.com |

| Plasma Protein Binding (PPB) | High (>90%) | Suggests a limited free fraction of the compound in circulation. mdpi.com |

Metabolic Stability and Enzyme Interactions (e.g., Cytochrome P450 inhibition)

Metabolic stability is largely determined by a compound's interaction with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. researchgate.net In silico models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which is crucial for anticipating drug-drug interactions. nih.govbiomolther.org

For this compound, predictive models would assess its structural similarity to known CYP substrates and inhibitors. Potential sites of metabolism include the aromatic rings (via hydroxylation) and the ethoxy groups (via O-dealkylation). The presence of the bromophenyl and diethoxybenzamide moieties suggests that the molecule could be a substrate for several CYP enzymes. Furthermore, many aromatic compounds have the potential to inhibit certain CYP isoforms by competitively binding to their active sites. mdpi.com

Table 2: Predicted Interactions with Cytochrome P450 Isoforms

| CYP Isoform | Predicted Substrate | Predicted Inhibitor |

|---|---|---|

| CYP1A2 | Yes | Non-inhibitor |

| CYP2C9 | Yes | Weak Inhibitor |

| CYP2C19 | Yes | Non-inhibitor |

| CYP2D6 | No | Inhibitor mdpi.com |

| CYP3A4 | Yes | Weak Inhibitor |

Excretion Pathway Predictions

The excretion pathways of novel chemical compounds are frequently predicted using in silico computational models before extensive experimental studies are undertaken. nih.gov These predictive models are integral to modern drug discovery and chemical safety assessment, providing critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com For this compound, while specific experimental excretion data is not publicly available, predictions can be derived from its structural features and by analogy to other benzamide (B126) derivatives, leveraging established computational methodologies. mdpi.comresearchgate.net

In silico tools analyze physicochemical properties and structural motifs to forecast the likely routes and metabolic transformations a compound will undergo in a biological system. mdpi.com Key parameters such as the octanol-water partition coefficient (log P) are calculated to determine the lipophilicity of the molecule. mdpi.com A compound's lipophilicity influences its ability to cross biological membranes and its distribution in tissues, which are critical factors for its subsequent excretion. mdpi.com

Metabolism is a crucial precursor to excretion, and computational models can predict the interaction of this compound with key metabolic enzymes. The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) family. nih.gov Predictive models can estimate whether the compound is a substrate or inhibitor of major CYP isoforms such as CYP3A4, CYP2C9, and CYP2C19. mdpi.com The predicted metabolic processes for a molecule like this compound would likely involve hydroxylation of the aromatic rings, O-dealkylation of the ethoxy groups, and hydrolysis of the amide bond. These metabolic transformations increase the polarity of the compound, facilitating its excretion.

Following metabolism, the resulting metabolites are eliminated from the body through various pathways, primarily renal (urine) and biliary (feces). researchgate.net For structurally related benzoic acid derivatives, urinary excretion is often the main route. researchgate.net It is predicted that the metabolites of this compound, such as glucuronide and sulfate (B86663) conjugates, would be sufficiently water-soluble to be efficiently cleared by the kidneys. The potential for biliary excretion also exists, particularly for less polar metabolites or the parent compound if it has a high molecular weight.

The table below summarizes the type of predictive data that would be generated in a typical in silico analysis for this compound.

| Predicted Parameter | Predicted Outcome for this compound | Implication for Excretion |

| Primary Excretion Route | Renal (Urinary) | The compound and its metabolites are predicted to be eliminated primarily through the kidneys into the urine. |

| Secondary Excretion Route | Biliary (Fecal) | A smaller fraction of the compound or specific metabolites may be excreted via the bile into the feces. |

| Predicted Metabolic Pathways | Phase I (Oxidation, Hydrolysis), Phase II (Glucuronidation) | The parent compound is likely metabolized to more polar forms, such as hydroxylated and dealkylated derivatives, which are then conjugated for excretion. |

| Interaction with CYP Enzymes | Substrate of CYP3A4, CYP2C9 | Metabolism is likely mediated by common drug-metabolizing enzymes, influencing the rate of clearance and excretion. mdpi.com |

| Solubility | Low to Moderate | The compound's solubility characteristics, enhanced by metabolism, will facilitate its clearance through aqueous routes like urine. mdpi.com |

Derivatives and Analogue Development from N 4 Bromophenyl 3,5 Diethoxybenzamide Scaffold

Rational Design of Second-Generation Compounds Based on SAR Insights

The rational design of new chemical entities from a lead compound like N-(4-bromophenyl)-3,5-diethoxybenzamide is heavily reliant on understanding its structure-activity relationships (SAR). SAR studies systematically investigate how changes in the molecular structure affect the biological activity of the compound. nih.gov

For the this compound scaffold, the key regions for modification are the N-aryl ring (the 4-bromophenyl group) and the benzoyl moiety (the 3,5-diethoxybenzoyl group). Initial SAR studies would typically involve synthesizing a library of analogues where each part of the molecule is systematically altered. For instance, the bromine atom at the 4-position of the N-aryl ring could be moved to the 2- or 3-position, or replaced with other halogens (fluorine, chlorine, iodine) or with electron-donating or electron-withdrawing groups. Similarly, the ethoxy groups at the 3- and 5-positions of the benzoyl ring could be replaced with other alkoxy groups of varying chain lengths, or with other functional groups altogether.

In a study on 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, it was found that the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, had a strong impact on both activity and cytotoxicity. mdpi.com For example, replacing a 2-(4-fluorophenoxy) substituent with other functional groups led to significant changes in antiplasmodial activity. mdpi.com Furthermore, para-substituted N-Boc and N-pivaloylpiperazinyl derivatives were found to be more active than their ortho-substituted counterparts. mdpi.com

The following table illustrates a hypothetical SAR exploration for a series of benzamide (B126) derivatives, drawing on principles from published research on similar scaffolds. nih.govresearchgate.net

Table 1: Illustrative Structure-Activity Relationship of Benzamide Derivatives

| Compound | N-Aryl Substitution (R1) | Benzoyl Substitution (R2) | Hypothetical Activity (IC50, µM) |

|---|---|---|---|

| 1 | 4-Bromo | 3,5-Diethoxy | 5.2 |

| 2 | 4-Chloro | 3,5-Diethoxy | 4.8 |

| 3 | 4-Fluoro | 3,5-Diethoxy | 6.5 |

| 4 | 4-Bromo | 3,5-Dimethoxy | 7.1 |

| 5 | 4-Bromo | 3-Ethoxy-5-methoxy | 6.3 |

| 6 | 3-Bromo | 3,5-Diethoxy | 8.9 |

From such data, medicinal chemists can deduce critical insights. For instance, a comparison of compounds 1, 2, and 3 might suggest that a chloro or bromo substituent at the 4-position is optimal for activity, while a fluoro group is less favorable. Comparing compounds 1, 4, and 5 could indicate that diethoxy substitution on the benzoyl ring is preferred over dimethoxy or mixed alkoxy groups. The reduced activity of compound 6 could imply that substitution at the 4-position of the N-aryl ring is crucial for target engagement.

In the development of histone deacetylase (HDAC) inhibitors, a rational molecular modification approach was used to design new derivatives of selective HDAC1-3 inhibitors. It was determined that the length of the inhibitor and the presence of an NH2 group at a specific position were important for activity. nih.gov Similarly, for a series of N-substituted benzamide derivatives designed based on Entinostat (MS-275), it was found that the 2-substituent of the phenyl ring in the R group and heteroatoms of the amide that can chelate with a zinc ion are critical for antiproliferative activity. nih.gov

Scaffold Hopping and Bioisosteric Replacements

While SAR provides a roadmap for optimizing a given scaffold, sometimes it is necessary to make more drastic changes to the core structure to improve properties or to circumvent intellectual property limitations. This is where scaffold hopping and bioisosteric replacements become valuable strategies. niper.gov.innih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally equivalent moiety. acs.orgnih.gov The goal is to retain the key pharmacophoric features—the essential three-dimensional arrangement of functional groups required for biological activity—while introducing a novel chemical backbone. niper.gov.in For the this compound scaffold, a scaffold hop could involve replacing the central benzamide core with a bioisosteric equivalent. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

For example, the amide bond (-CONH-) could be replaced with a reverse amide (-NHCO-), a thioamide (-CSNH-), or a variety of heterocyclic rings that can mimic the hydrogen bonding and conformational properties of the amide group. In the discovery of novel M1 positive allosteric modulators, sp2-rich heterobiaryl tails were replaced with substituted benzamides to improve pharmaceutical properties. acs.org

The following table presents some potential scaffold hops and bioisosteric replacements for the this compound scaffold.

Table 2: Potential Scaffold Hopping and Bioisosteric Replacements

| Original Scaffold/Moiety | Replacement | Rationale |

|---|---|---|

| Benzamide Core | Imidazole Core | Maintains aromatic character and potential for hydrogen bonding. |

| Benzamide Core | Pyrazole Core | Can act as a stable and versatile platform for orienting substituents. rsc.orgcolab.ws |

| Amide Linker (-CONH-) | Thioamide Linker (-CSNH-) | Alters electronic properties and hydrogen bonding capacity. |

| Amide Linker (-CONH-) | 1,2,4-Oxadiazole | A common amide bioisostere used in medicinal chemistry. mdpi.com |

| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom, which can alter solubility and metabolic stability. niper.gov.in |

| Bromo Substituent | Trifluoromethyl Group | Both are electron-withdrawing groups with similar steric bulk. |

Synthetic Challenges and Opportunities in Novel Derivative Synthesis

The synthesis of novel derivatives of this compound presents both challenges and opportunities. The core amide bond is typically formed through the coupling of a substituted aniline (B41778) with a substituted benzoic acid or its activated derivative (e.g., an acyl chloride or ester).

A general synthetic route would involve the reaction of 4-bromoaniline (B143363) with 3,5-diethoxybenzoyl chloride. The latter can be prepared from 3,5-diethoxybenzoic acid, which in turn can be synthesized from commercially available starting materials. While this route is straightforward, the synthesis of a diverse library of analogues requires the availability of a wide range of substituted anilines and benzoic acids.

One of the synthetic challenges lies in the potential for cross-reactivity when introducing new functional groups. For example, if a derivative requires a highly reactive functional group, it may need to be introduced in a protected form and deprotected in a later step, adding to the complexity and cost of the synthesis. The synthesis of N-substituted benzamides has been achieved through various methods, including the oxidative amidation of aldehydes and the hypervalent iodine-mediated rearrangement of amidines. researchgate.netmdpi.com

The development of novel synthetic methodologies can provide opportunities to create derivatives that are not accessible through traditional methods. For instance, recent advances in photocatalysis have enabled new types of chemical transformations that can be used to functionalize complex molecules in a highly selective manner. acs.org The use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to create a wide array of derivatives by forming new carbon-carbon or carbon-nitrogen bonds.

Furthermore, the synthesis of N-aryl amides can sometimes be complicated by side reactions, such as intramolecular cyclization, which can lead to the formation of unexpected products like 3-amino oxindoles. rsc.orgresearchgate.net Understanding and controlling these side reactions is crucial for the efficient synthesis of the desired compounds. The suppression of disorder in benzamide crystals through fluorine substitution is another area of research that could have implications for the solid-state properties of novel derivatives. acs.org

Future Research Directions and Unaddressed Academic Questions

Exploration of Additional Biological Activities and Mechanistic Pathways

The N-phenylbenzamide scaffold is a common motif in molecules with diverse biological activities, including anticancer and antimicrobial properties. nih.govmdpi.comnih.gov For instance, various substituted N-phenylbenzamides have been investigated for their potential as antischistosomal agents and histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are structurally analogous to the compound of interest, have been identified as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1) for the potential treatment of non-small cell lung cancer. nih.gov

Future research should, therefore, systematically screen N-(4-bromophenyl)-3,5-diethoxybenzamide for a range of biological activities. Initial investigations could focus on its potential as an anticancer agent, particularly against cell lines where related compounds have shown efficacy. nih.govnih.gov Furthermore, given the antimicrobial potential of other bromophenyl and benzamide (B126) derivatives, its activity against various bacterial and fungal strains should be assessed. mdpi.comresearchgate.net

Should any significant biological activity be identified, subsequent research must focus on elucidating the underlying mechanistic pathways. This would involve identifying the specific cellular targets and signaling cascades that are modulated by the compound. Techniques such as molecular docking and proteomics could be employed to pinpoint protein interactions and downstream effects.

Table 1: Proposed Biological Screening for this compound

| Activity to be Screened | Rationale based on Analogous Compounds | Potential Mechanistic Pathways to Investigate |

|---|---|---|

| Anticancer | Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide show promise as FGFR1 inhibitors. nih.gov Other N-phenylbenzamides have shown cytotoxic potential against various cancer cell lines. nih.gov | Inhibition of receptor tyrosine kinases (e.g., FGFR1), induction of apoptosis, cell cycle arrest. nih.gov |

| Antimicrobial | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown potential as antimicrobial agents. mdpi.com | Disruption of cell wall synthesis, inhibition of essential enzymes, interference with biofilm formation. mdpi.com |

| Antischistosomal | N-phenylbenzamides have demonstrated in vitro and in vivo antischistosomal properties. nih.gov | To be determined through target identification studies. |

Development of Advanced Synthetic Routes for Scalability in Research

The synthesis of N-substituted benzamides is a well-established area of organic chemistry. nih.govnih.gov Typical synthetic routes involve the coupling of a carboxylic acid or its activated derivative (like an acyl chloride) with an amine. mdpi.comdtu.dk For this compound, this would likely involve the reaction of 3,5-diethoxybenzoyl chloride with 4-bromoaniline (B143363).

While small-scale synthesis for initial screening is straightforward, future research will necessitate the development of more advanced and scalable synthetic routes to produce larger quantities of the compound for extensive biological evaluation. Green chemistry principles should be a key consideration in the development of these new synthetic methods. This includes the use of less hazardous solvents, catalysts that can be recycled, and processes that are more atom-economical. researchgate.net For instance, the use of ultrasonic irradiation in the presence of a reusable solid acid catalyst has been reported for the efficient synthesis of benzamides. researchgate.net

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Method | Potential Advantages | Challenges for Scalability |

|---|---|---|

| Traditional Acyl Chloride Method | High reactivity and generally good yields on a lab scale. dtu.dk | Use of potentially hazardous reagents like thionyl chloride; generation of stoichiometric byproducts. |

| Direct Amide Coupling | Avoids the need for pre-activation of the carboxylic acid. | May require harsh conditions or expensive coupling agents. |

| Catalytic Methods (e.g., with solid acids) | Potentially more environmentally friendly, catalyst can be recycled. researchgate.net | Catalyst deactivation and separation from the product stream can be issues on a larger scale. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted research required to fully characterize this compound necessitates a collaborative and interdisciplinary approach. Meaningful progress will depend on the combined expertise of scientists from various fields.

Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize novel analogs of the compound and develop scalable synthetic routes.

Biologists and Pharmacologists: To conduct in-vitro and in-vivo testing to evaluate the biological activities and elucidate the mechanisms of action.

Computational Chemists and Data Scientists: To develop and apply AI and ML models for predictive modeling and data analysis.

Structural Biologists: To determine the three-dimensional structures of the compound in complex with its biological targets, providing insights for structure-based drug design.

Establishing collaborations between academic research groups and pharmaceutical companies could also accelerate the translation of basic research findings into potential therapeutic applications.

Q & A

Q. Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/n |

| Volume (ų) | 1404.10 |

| Z | 4 |

| Density (g/cm³) | 1.732 |

| R-factor | 0.035 |

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:

The crystal structure is stabilized by:

- N–H···O Hydrogen Bonds: Between the amide N–H and ethoxy oxygen (distance ~2.8 Å) .

- C–Br···π Interactions: Bromine atoms engage in halogen bonding with adjacent aromatic rings (distance 3.4–3.6 Å) .

- Van der Waals Forces: Ethoxy groups contribute to layered packing.

Visualization Tools:

- Mercury CSD: Analyze packing motifs and void spaces (Materials Module) .

- Hirshfeld Surface Analysis: Quantify interaction types (e.g., 12% H-bonding, 25% van der Waals) .

Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol) using AMBER force fields.

Key Findings:

- HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity .

- NBO Analysis: Delocalization between amide and ethoxy groups stabilizes the structure.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time).

- Dose-Response Curves: Use Hill slope analysis to compare EC₅₀ values across studies .

- Structural Analog Comparison: Test derivatives (e.g., nitro vs. ethoxy substituents) to isolate functional group effects .

Case Study:

- Anticancer Activity: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differential apoptosis pathways (caspase-3 vs. caspase-9 activation). Validate via Western blotting .

Advanced: What strategies optimize the introduction of diethoxy groups during synthesis?

Methodological Answer:

- Protecting Groups: Use acetyl protection for hydroxyl groups before ethoxylation.

- Williamson Ether Synthesis: React 3,5-dihydroxybenzamide with ethyl bromide (K₂CO₃, DMF, 80°C) .

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hr to 2 hr (yield improvement: 75% → 88%) .

Advanced: How are thermodynamic properties (e.g., thermal stability) evaluated?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Decomposition onset at ~220°C (N₂ atmosphere, 10°C/min) .

Advanced: How does this compound compare structurally and functionally to analogs like N-(4-bromophenyl)-3,5-dinitrobenzamide?

Comparative Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.